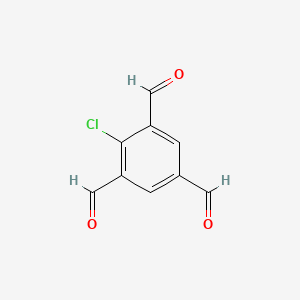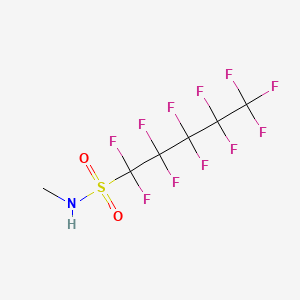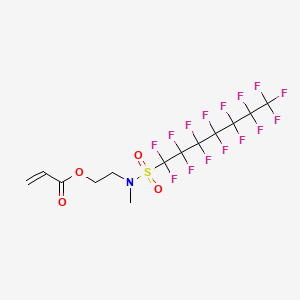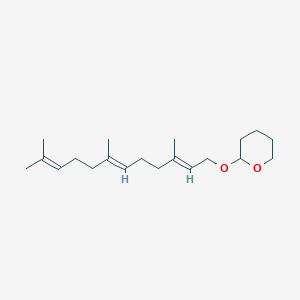
all-trans-Farnesol Tetrahydropyranyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
all-trans-Farnesol Tetrahydropyranyl Ether: is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is an intermediate in the synthesis of Farnesyl Pyrophosphate Triammonium Salt-13C3, which is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of all-trans-Farnesol Tetrahydropyranyl Ether involves the protection of the hydroxyl group of all-trans-Farnesol using tetrahydropyranyl (THP) ether formation. This can be achieved through acid-catalyzed reactions, neutral reagent-mediated reactions, or heterogeneous catalyst-mediated reactions . The general reaction involves the use of dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the tetrahydropyranyl ether .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions: all-trans-Farnesol Tetrahydropyranyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to all-trans-Farnesol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of all-trans-Farnesol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
all-trans-Farnesol Tetrahydropyranyl Ether has several scientific research applications, including:
作用機序
The mechanism of action of all-trans-Farnesol Tetrahydropyranyl Ether involves its role as an intermediate in the synthesis of Farnesyl Pyrophosphate, which is crucial for the prenylation of proteins such as Ras . Prenylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing various cellular processes . The compound may also interact with voltage-gated calcium channels, affecting calcium homeostasis .
類似化合物との比較
all-trans-Farnesol: The parent compound without the tetrahydropyranyl protection.
Farnesyl Pyrophosphate: A downstream product in the mevalonate pathway.
Geranylgeraniol: Another isoprenoid involved in protein prenylation.
Uniqueness: all-trans-Farnesol Tetrahydropyranyl Ether is unique due to its role as a protected intermediate, allowing for selective reactions and modifications without affecting the hydroxyl group. This makes it valuable in synthetic chemistry for the preparation of more complex molecules .
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+ |
InChIキー |
XPBIICJUTJFRKE-MMOYSQFZSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
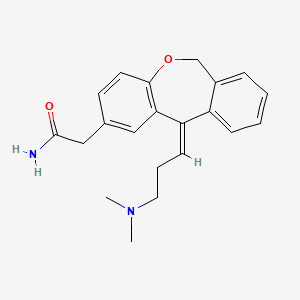
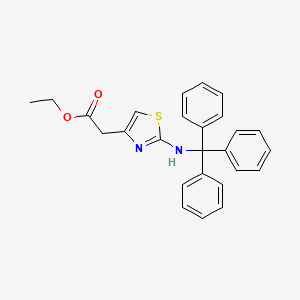
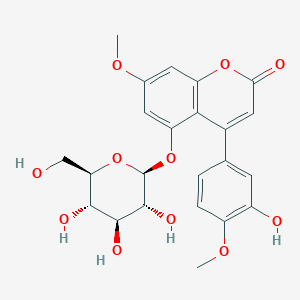

![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
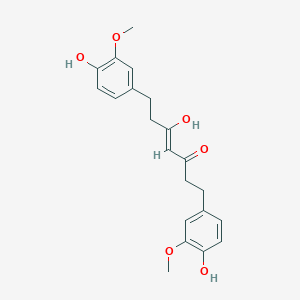
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
